
Indium--lanthanum (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–lanthanum (2/1) is an intermetallic compound formed by the combination of indium and lanthanum in a 2:1 ratio. This compound is part of the broader category of rare earth intermetallics, which are known for their unique properties and applications in various fields, including materials science, electronics, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indium–lanthanum (2/1) typically involves the direct combination of elemental indium and lanthanum. The reaction is carried out in a controlled environment to prevent oxidation and contamination. The elements are heated together in a vacuum or inert atmosphere, such as argon, to form the intermetallic compound. The reaction conditions, including temperature and time, are carefully controlled to ensure the formation of the desired stoichiometry.
Industrial Production Methods
Industrial production of indium–lanthanum (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to achieve high purity and uniformity. These methods allow for precise control over the reaction environment and the resulting material properties. The use of high-purity starting materials and advanced processing techniques ensures the production of high-quality indium–lanthanum (2/1) for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Indium–lanthanum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions
Oxidation: Indium–lanthanum (2/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the elemental metals.
Substitution: Indium–lanthanum (2/1) can undergo substitution reactions with halogens, forming halides such as indium chloride and lanthanum chloride.
Major Products Formed
The major products formed from these reactions include various oxides, halides, and elemental metals, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Indium–lanthanum (2/1) has several scientific research applications due to its unique properties:
Materials Science: The compound is used in the development of advanced materials with specific electronic, magnetic, and thermal properties.
Electronics: Indium–lanthanum (2/1) is utilized in the production of semiconductors and other electronic components.
Catalysis: The compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Nuclear Industry: Indium–lanthanum (2/1) is used in the reprocessing of spent nuclear fuel and the separation of fissile elements
Mécanisme D'action
The mechanism of action of indium–lanthanum (2/1) involves its interaction with other elements and compounds at the molecular level. The compound’s unique electronic structure allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indium–gallium (2/1): Similar to indium–lanthanum (2/1), this compound is used in electronics and materials science.
Lanthanum–gallium (2/1): This compound is utilized in catalysis and materials development.
Uniqueness
Indium–lanthanum (2/1) is unique due to its specific combination of indium and lanthanum, which imparts distinct electronic, magnetic, and thermal properties. These properties make it particularly valuable in applications requiring high performance and reliability.
By understanding the synthesis, reactions, applications, and mechanisms of indium–lanthanum (2/1), researchers and industry professionals can leverage its unique properties for various scientific and technological advancements.
Propriétés
Numéro CAS |
54652-77-6 |
|---|---|
Formule moléculaire |
In2La |
Poids moléculaire |
368.54 g/mol |
InChI |
InChI=1S/2In.La |
Clé InChI |
AHOTVHVJSGNJOM-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



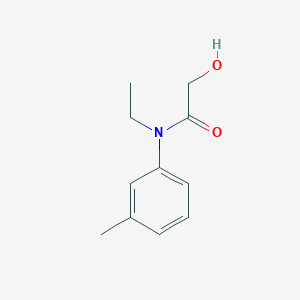
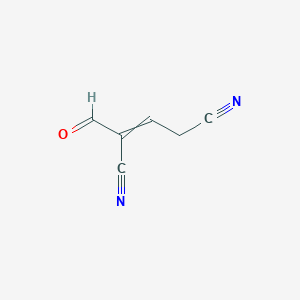


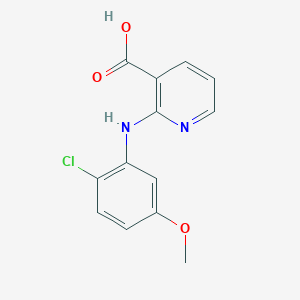
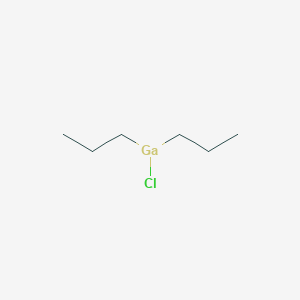
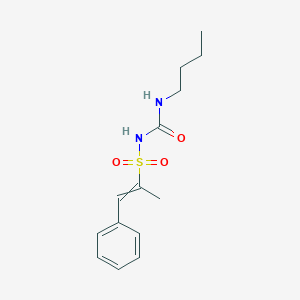
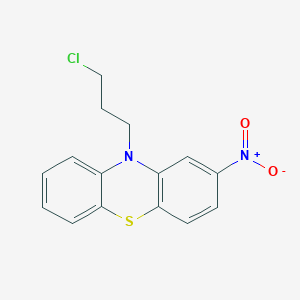
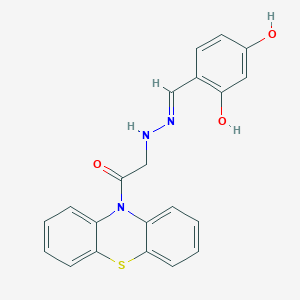
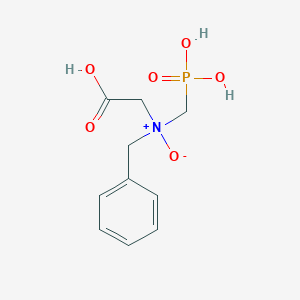
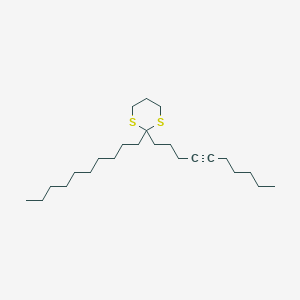
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

